5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic organic compound characterized by its chloro and methyl groups attached to a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxazine ring, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and pathways. Its structural similarity to natural substrates allows it to be used in biochemical assays.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Similar structure with a different position of the chlorine atom.
1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Lacks the chlorine atom, resulting in different reactivity and properties.
Uniqueness: . Its unique structure allows for selective reactions and interactions, making it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
5-chloro-1-methyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNWNXWHFWYONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343028 | |
Record name | 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40707-01-5 | |
Record name | 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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